molecular formula C12H6BrIS B12807055 4-Bromo-1-iododibenzothiophene

4-Bromo-1-iododibenzothiophene

Cat. No.: B12807055
M. Wt: 389.05 g/mol
InChI Key: UJTDRPPSNYHWEQ-UHFFFAOYSA-N
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Description

4-Bromo-1-iododibenzothiophene is an organosulfur compound with the molecular formula C12H6BrIS It is a derivative of dibenzothiophene, where bromine and iodine atoms are substituted at the 4 and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-iododibenzothiophene typically involves the halogenation of dibenzothiophene. One common method is the sequential bromination and iodination of dibenzothiophene. The process can be summarized as follows:

    Bromination: Dibenzothiophene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.

    Iodination: The brominated product is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodate (KIO3) or hydrogen peroxide (H2O2). This step is often performed in an acetic acid (CH3COOH) medium at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-iododibenzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution, while electrophilic substitution may involve reagents like silver nitrate (AgNO3).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized dibenzothiophenes, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

4-Bromo-1-iododibenzothiophene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: Researchers use it to study the interactions of halogenated aromatic compounds with biological systems, which can provide insights into drug design and environmental toxicology.

    Catalysis: It is employed as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which 4-Bromo-1-iododibenzothiophene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine and iodine atoms, which can participate in various substitution and coupling reactions. In materials science, its electronic properties are influenced by the conjugated dibenzothiophene ring system, which can facilitate charge transport and other electronic processes.

Comparison with Similar Compounds

4-Bromo-1-iododibenzothiophene can be compared with other halogenated dibenzothiophenes, such as:

    4-Chloro-1-iododibenzothiophene: Similar in structure but with chlorine instead of bromine, leading to different reactivity and electronic properties.

    4-Bromo-1-chlorodibenzothiophene: Contains both bromine and chlorine, offering a different set of chemical behaviors.

    Dibenzothiophene: The parent compound without halogen substitutions, which has different reactivity and applications.

The uniqueness of this compound lies in the specific combination of bromine and iodine, which imparts distinct reactivity and electronic characteristics, making it valuable for specialized applications in synthesis and materials science.

Properties

Molecular Formula

C12H6BrIS

Molecular Weight

389.05 g/mol

IUPAC Name

4-bromo-1-iododibenzothiophene

InChI

InChI=1S/C12H6BrIS/c13-8-5-6-9(14)11-7-3-1-2-4-10(7)15-12(8)11/h1-6H

InChI Key

UJTDRPPSNYHWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3S2)Br)I

Origin of Product

United States

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